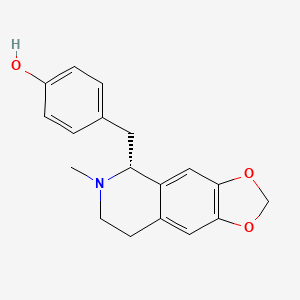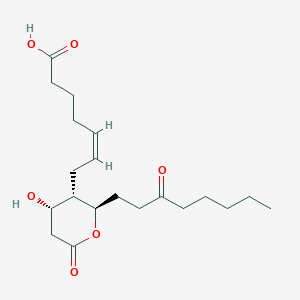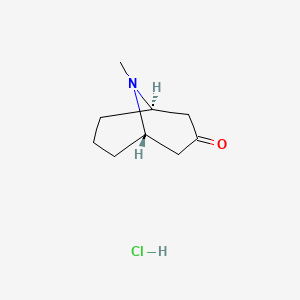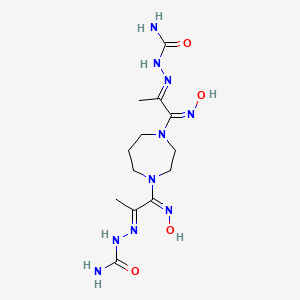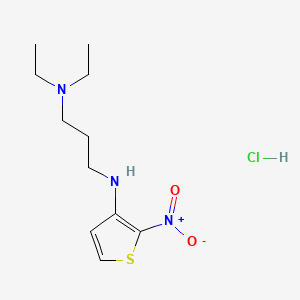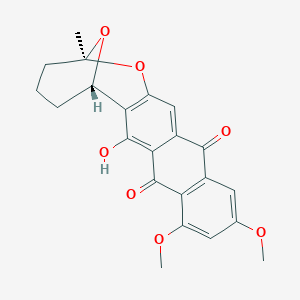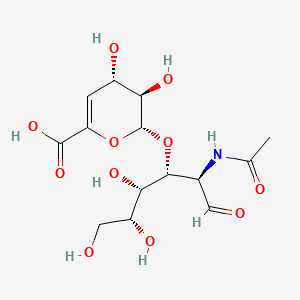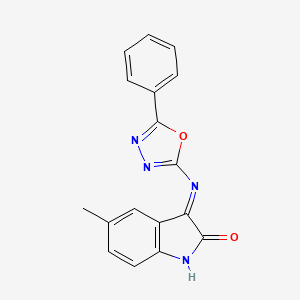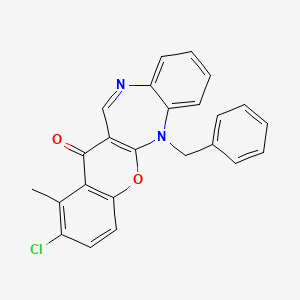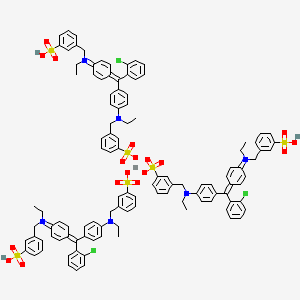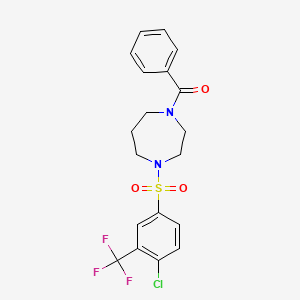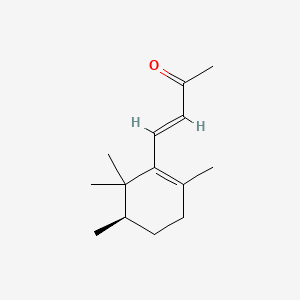
(+)-beta-Irone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-beta-Irone is a naturally occurring organic compound that belongs to the family of irones, which are known for their pleasant violet-like aroma. It is a key component in the fragrance industry, particularly in the formulation of perfumes and cosmetics. The compound is found in the essential oils of various plants, including iris and orris root, and is valued for its distinctive scent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-beta-Irone typically involves the cyclization of ionone derivatives. One common method is the acid-catalyzed cyclization of alpha-ionone, which yields a mixture of alpha- and beta-irones. The reaction conditions often include the use of strong acids such as sulfuric acid or Lewis acids like aluminum chloride. The reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through the extraction of orris root oil, followed by purification processes such as distillation and crystallization. The extracted oil contains a mixture of irones, which are then separated and purified to obtain the desired isomer. Advanced techniques like supercritical fluid extraction and chromatography are also employed to enhance the yield and purity of this compound.
化学反応の分析
Types of Reactions
(+)-beta-Irone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form irone oxides, which are used in the synthesis of other fragrance compounds.
Reduction: Reduction of this compound can yield dihydroirone, which has a different olfactory profile.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, to form substituted irones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (chlorine, bromine) and nitrating agents.
Major Products Formed
Oxidation: Irone oxides
Reduction: Dihydroirone
Substitution: Substituted irones with various functional groups
科学的研究の応用
(+)-beta-Irone has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in the study of cyclization reactions and stereochemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in aromatherapy and alternative medicine.
Industry: Widely used in the fragrance and flavor industry for its pleasant aroma and stability.
作用機序
The mechanism of action of (+)-beta-Irone involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that leads to the perception of its characteristic violet-like scent. The molecular targets include olfactory receptor neurons, which are activated upon binding of the compound, resulting in the transmission of signals to the brain.
類似化合物との比較
Similar Compounds
Alpha-Irone: Another isomer of irone with a slightly different scent profile.
Gamma-Irone: Known for its woody and floral aroma.
Dihydroirone: A reduced form of irone with a different olfactory characteristic.
Uniqueness of (+)-beta-Irone
This compound is unique due to its specific stereochemistry, which contributes to its distinct violet-like aroma. Its stability and pleasant scent make it a preferred choice in the fragrance industry compared to other isomers and related compounds.
特性
CAS番号 |
35124-15-3 |
|---|---|
分子式 |
C14H22O |
分子量 |
206.32 g/mol |
IUPAC名 |
(E)-4-[(5R)-2,5,6,6-tetramethylcyclohexen-1-yl]but-3-en-2-one |
InChI |
InChI=1S/C14H22O/c1-10-6-7-11(2)14(4,5)13(10)9-8-12(3)15/h8-9,11H,6-7H2,1-5H3/b9-8+/t11-/m1/s1 |
InChIキー |
BGKCUGPVLVNPSG-ANYFNZRUSA-N |
異性体SMILES |
C[C@@H]1CCC(=C(C1(C)C)/C=C/C(=O)C)C |
正規SMILES |
CC1CCC(=C(C1(C)C)C=CC(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


